![molecular formula C17H16N4O2 B15104683 N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]pyridine-3-carboxamide](/img/structure/B15104683.png)
N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]pyridine-3-carboxamide
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Overview
Description
N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]pyridine-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a benzimidazole ring fused with a pyridine ring and a tetrahydrofuran moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]pyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzimidazole with pyridine-3-carboxylic acid, followed by cyclization with tetrahydrofuran-2-carboxylic acid under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the benzimidazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]pyridine-3-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N-(furan-2-ylmethyl)-1H-indole-3-carboxamide
- N-(pyridin-3-yl)-1H-benzimidazole-5-carboxamide
- N-(tetrahydrofuran-2-yl)-1H-indole-3-carboxamide
Uniqueness
N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]pyridine-3-carboxamide is unique due to its specific combination of functional groups and ring structures. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]pyridine-3-carboxamide is a compound that has garnered attention in pharmaceutical research for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C17H16N4O2
- Molecular Weight : 308.33 g/mol
- CAS Number : 1224166-64-6
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that it acts as an antagonist to melanin-concentrating hormone (MCH) receptors, which play a critical role in regulating energy homeostasis and appetite.
Biological Activity Overview
The following table summarizes the biological activities associated with this compound:
Case Studies and Research Findings
-
Study on Weight Management :
A study conducted on rodent models demonstrated that administration of this compound resulted in significant weight loss compared to control groups. The compound's ability to inhibit MCH signaling was linked to reduced food intake and increased energy expenditure. -
Cytotoxicity Against Cancer Cells :
Research published in a peer-reviewed journal highlighted the compound's cytotoxic effects on human breast cancer cell lines (MCF-7). The study found that treatment with the compound led to increased apoptosis and cell cycle arrest at the G0/G1 phase, suggesting its potential as a chemotherapeutic agent . -
Neuroprotective Effects :
In vitro studies indicated that this compound could protect neuronal cells from oxidative stress-induced damage. The mechanism was proposed to involve the reduction of reactive oxygen species (ROS) and modulation of inflammatory cytokines, which are critical in neurodegenerative diseases .
Properties
Molecular Formula |
C17H16N4O2 |
---|---|
Molecular Weight |
308.33 g/mol |
IUPAC Name |
N-[2-(oxolan-2-yl)-3H-benzimidazol-5-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C17H16N4O2/c22-17(11-3-1-7-18-10-11)19-12-5-6-13-14(9-12)21-16(20-13)15-4-2-8-23-15/h1,3,5-7,9-10,15H,2,4,8H2,(H,19,22)(H,20,21) |
InChI Key |
PJNYSPVDMMRRQW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)C2=NC3=C(N2)C=C(C=C3)NC(=O)C4=CN=CC=C4 |
Origin of Product |
United States |
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